molecular formula C25H25FN2O5 B15025889 3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B15025889
M. Wt: 452.5 g/mol
InChI Key: IMPJPXHBLYAICT-QZQOTICOSA-N
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Description

3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and pyrrole rings in its structure makes it an interesting subject for research due to the diverse biological activities associated with these moieties .

Preparation Methods

The synthesis of 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyrrole rings can bind to various receptors in the body, influencing biological pathways. For example, it might inhibit certain enzymes or activate specific receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Compared to other spiro compounds, 3’-[(4-fluorophenyl)carbonyl]-4’-hydroxy-1’-(3-methoxypropyl)-1-propylspiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its specific substituents and the presence of both indole and pyrrole rings. Similar compounds include:

Properties

Molecular Formula

C25H25FN2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H25FN2O5/c1-3-13-27-19-8-5-4-7-18(19)25(24(27)32)20(21(29)16-9-11-17(26)12-10-16)22(30)23(31)28(25)14-6-15-33-2/h4-5,7-12,29H,3,6,13-15H2,1-2H3/b21-20+

InChI Key

IMPJPXHBLYAICT-QZQOTICOSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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